1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 2034478-11-8
VCID: VC7020263
InChI: InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21)
SMILES: CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3
Molecular Formula: C18H22N2OS
Molecular Weight: 314.45

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea

CAS No.: 2034478-11-8

Cat. No.: VC7020263

Molecular Formula: C18H22N2OS

Molecular Weight: 314.45

* For research use only. Not for human or veterinary use.

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea - 2034478-11-8

Specification

CAS No. 2034478-11-8
Molecular Formula C18H22N2OS
Molecular Weight 314.45
IUPAC Name 1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Standard InChI InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21)
Standard InChI Key SJAMLYUYFCNUDU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s systematic name, 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, reflects its three primary structural components:

  • Thiophene ring: A five-membered aromatic heterocycle containing sulfur, contributing to electronic delocalization and potential biological interactions.

  • Cyclopentylmethyl group: A saturated cycloalkane moiety that enhances steric bulk and influences solubility.

  • o-Tolylurea group: A urea derivative substituted with an ortho-methylphenyl group, enabling hydrogen bonding and dipole interactions .

Key molecular parameters are summarized below:

PropertyValue
CAS Number2034478-11-8
Molecular FormulaC₁₈H₂₂N₂OS
Molecular Weight314.4 g/mol
DensityNot reported
Boiling/Melting PointsNot experimentally determined

The thiophene ring’s electron-rich nature facilitates π-π stacking and charge-transfer interactions, while the urea group (-NH-C(=O)-NH-) serves as a hydrogen bond donor and acceptor, critical for molecular recognition processes .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea typically involves sequential functionalization steps:

  • Formation of the cyclopentyl-thiophene core: Thiophene-3-carboxylic acid may undergo cyclopentylation via Friedel-Crafts alkylation or transition metal-catalyzed coupling .

  • Introduction of the methylurea linkage: Reaction of the cyclopentyl-thiophene intermediate with phosgene or its equivalents generates an isocyanate, which is subsequently treated with o-toluidine to form the urea bond.

A simplified reaction scheme is as follows:

Thiophen-3-yl cyclopentane+ClCOClIsocyanate intermediateo-ToluidineTarget Compound\text{Thiophen-3-yl cyclopentane} + \text{ClCOCl} \rightarrow \text{Isocyanate intermediate} \xrightarrow{\text{o-Toluidine}} \text{Target Compound}

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency and yield. Solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (typically 0–25°C) are critical to minimizing side reactions such as oligomerization .

Physicochemical Properties

Physical Properties

While experimental data on melting/boiling points remain unreported, predictive models suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the urea group’s polarity.

  • Lipophilicity: A calculated logP value of ~3.2 indicates moderate membrane permeability, favorable for drug-like molecules .

Chemical Reactivity

The compound exhibits reactivity characteristic of its functional groups:

  • Thiophene ring: Susceptible to electrophilic substitution at the 2- and 5-positions.

  • Urea moiety: May undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its thiophene-cyclopentyl-tolyl substitution pattern. The table below contrasts it with related urea derivatives:

Compound NameKey Structural DifferencesBiological Activity
1-Cyclopentyl-3-(2-methoxyphenyl)ureaMethoxy group replaces thiopheneModerate COX-2 inhibition
1,1-Dipropyl-3-(o-tolyl)ureaPropyl groups enhance lipophilicityAntifungal (Candida spp.)

The thiophene ring in 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea confers enhanced electronic interactions compared to methoxy or alkyl-substituted analogs, potentially improving target binding affinity .

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